2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile is a chemical compound with the molecular formula C14H8ClF3N2O It is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and a phenyl ring substituted with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with 4-hydroxybenzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-hydroxyphenyl)acetone.
Reduction: Formation of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-hydroxyphenyl)ethylamine.
Substitution: Formation of 2-[3-Amino-5-(trifluoromethyl)-2-pyridinyl]-2-(4-hydroxyphenyl)acetonitrile.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to and inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile
- 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile
- 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-aminophenyl)acetonitrile
Uniqueness
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile is unique due to the presence of both a hydroxyl group on the phenyl ring and a nitrile group on the acetonitrile moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-hydroxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O/c15-12-5-9(14(16,17)18)7-20-13(12)11(6-19)8-1-3-10(21)4-2-8/h1-5,7,11,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPOEKIFKHNIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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